molecular formula C13H7Cl2NO4 B6407662 3-(3,5-Dichlorophenyl)-5-nitrobenzoic acid CAS No. 1261914-65-1

3-(3,5-Dichlorophenyl)-5-nitrobenzoic acid

Cat. No.: B6407662
CAS No.: 1261914-65-1
M. Wt: 312.10 g/mol
InChI Key: QTRHOMIQOOHETM-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of dichlorophenyl and nitrobenzoic acid groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(3,5-dichlorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in a pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in additional chemical transformations.

    Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dichlorophenyl group can engage in hydrophobic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3,5-Dichlorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrobenzoic acid: Lacks the dichlorophenyl group, affecting its hydrophobic interactions and overall reactivity.

    3,5-Dichloro-4-nitrobenzoic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness: 3-(3,5-Dichlorophenyl)-5-nitrobenzoic acid is unique due to the presence of both dichlorophenyl and nitro groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(4-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRHOMIQOOHETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691295
Record name 3',5'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-65-1
Record name 3',5'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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